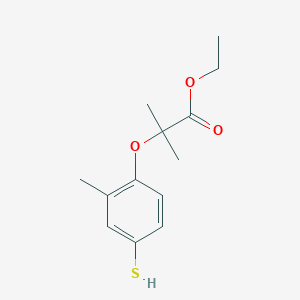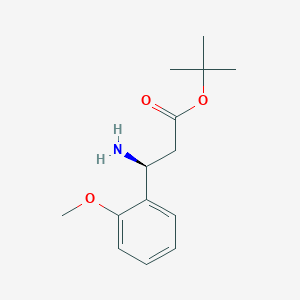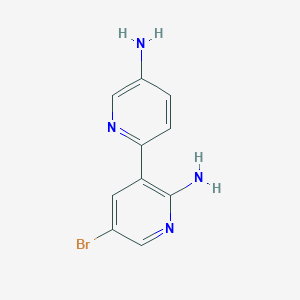![molecular formula C9H7ClN2O B13900674 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a pyrazolo[1,5-a]pyridine ring system substituted with a chlorine atom at the 6-position and an ethanone group at the 3-position .
Vorbereitungsmethoden
The synthesis of 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides a concise route to the desired compound, ensuring high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted pyrazolo[1,5-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one can be compared with other similar compounds such as:
1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine): This compound lacks the chlorine substitution and has different chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure but differ in their substitution patterns and resulting properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
1-(6-chloropyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)8-4-11-12-5-7(10)2-3-9(8)12/h2-5H,1H3 |
InChI-Schlüssel |
JHMXOYABKCWISS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=CC(=CN2N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)






![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)



![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)


